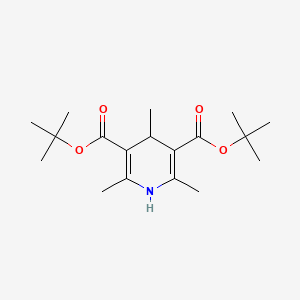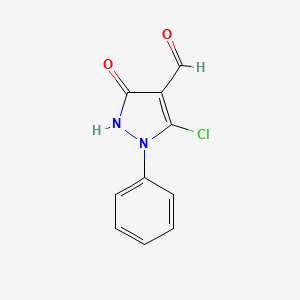
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a phenyl group at the 1st position, and a carboxaldehyde group at the 4th position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst to form the pyrazole ring. The chloro group can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: 5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-2,3-dihydro-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde is largely dependent on its chemical structure and the specific application. In medicinal chemistry, it may interact with various biological targets such as enzymes, receptors, and nucleic acids. The presence of the chloro and carbonyl groups allows it to form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Similar structure but with an ethoxycarbonyl group instead of a carboxaldehyde group.
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxaldehyde: Similar structure but with a methyl group instead of a hydrogen at the 3rd position.
Uniqueness
5-Chloro-2,3-dihydro-3-oxo-1-phenyl-1H-pyrazole-4-carboxaldehyde is unique due to the presence of the carboxaldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Numéro CAS |
38405-70-8 |
|---|---|
Formule moléculaire |
C10H7ClN2O2 |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
3-chloro-5-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-8(6-14)10(15)12-13(9)7-4-2-1-3-5-7/h1-6H,(H,12,15) |
Clé InChI |
FAWPCYLJLGMNGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C(=O)N2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


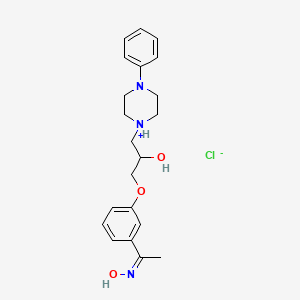
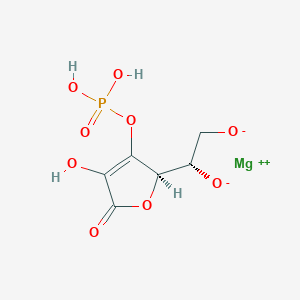

![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
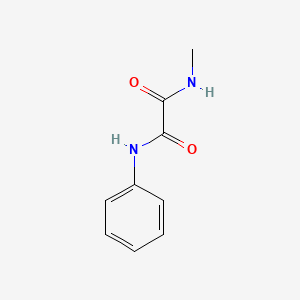
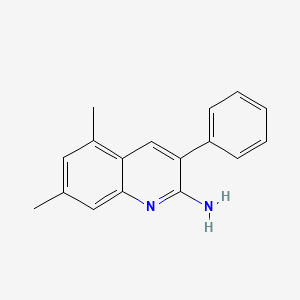
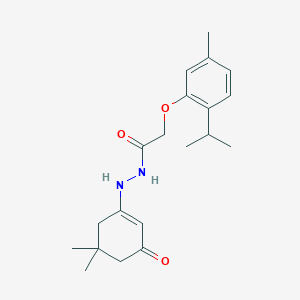
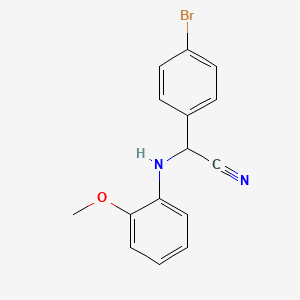
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
![1-(3,5-Dimethylphenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14154222.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
